5-methyl-1H-imidazole-2-propanamine
Description
5-Methyl-1H-imidazole-2-propanamine is an imidazole derivative characterized by a propanamine (three-carbon amine chain) substituent at the 2-position of the imidazole ring and a methyl group at the 5-position. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. Key physicochemical properties include an XLogP3 value of 0.3, indicating moderate lipophilicity, and hydrogen-bonding capabilities (2 donors, 2 acceptors) that influence solubility and receptor interactions .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
GJQMYAJNDMSOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)CCCN |
Origin of Product |
United States |
Preparation Methods
Gabriel Amine Synthesis Route
One of the prominent methods for synthesizing 5-methyl-1H-imidazole-2-propanamine is through the Gabriel amine synthesis, which involves the following stages:
| Stage | Reactants & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Reaction of 2-(3-bromopropyl)isoindole-1,3-dione with 4-methyl-1-trityl-1H-imidazole in acetonitrile under reflux for 3 hours | Formation of a protected imidazole-propyl intermediate | Intermediate isolated |
| 2 | Treatment with trifluoroacetic acid in methanol under reflux for 3 hours | Deprotection step to liberate the amine group | Intermediate amine formed |
| 3 | Reaction with hydrazine hydrate in ethanol at 20°C for 2 hours | Final conversion to 5-methyl-1H-imidazole-2-propanamine | Yield: 144 mg (specific yield not stated) |
This method utilizes the isoindole-1,3-dione (phthalimide) protecting group and hydrazine hydrate for amine liberation, a classical approach in amine synthesis.
Preparation via 5-Methyl-1H-imidazole-4-carboxylic Acid Derivatives
Another synthetic approach involves the preparation of 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester, followed by conversion to the hydrazide and subsequent transformation to the target amine:
| Step | Reactants & Conditions | Description |
|---|---|---|
| 1 | Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester | Starting material preparation |
| 2 | Reaction with hydrazine hydrate to form 5-methyl-1H-imidazole-4-carboxylic acid hydrazide | Hydrazide intermediate |
| 3 | Conversion of hydrazide to 2-propanamine derivative via known synthetic procedures | Final amine product |
This route is industrially relevant due to its scalability and ability to yield high purity products through crystallization and purification steps.
Reaction Mechanisms and Chemical Analysis
The key reactions involved in the preparation of 5-methyl-1H-imidazole-2-propanamine include nucleophilic substitution, deprotection, and hydrazinolysis. The Gabriel synthesis protects the amine functionality as a phthalimide derivative, which is selectively cleaved by hydrazine hydrate to yield the free amine.
- Nucleophilic substitution: Introduction of the imidazole ring onto the propyl chain via displacement of bromide.
- Deprotection: Removal of protecting groups under acidic or hydrazine conditions.
- Hydrazinolysis: Conversion of phthalimide derivatives to primary amines.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Gabriel Amine Synthesis | 2-(3-bromopropyl)isoindole-1,3-dione, 4-methyl-1-trityl-1H-imidazole | Trifluoroacetic acid, hydrazine hydrate | Reflux in acetonitrile, methanol, ethanol; mild temperatures | Well-established, good selectivity | Multi-step, moderate yields |
| Ester-Hydrazide Route | 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester | Hydrazine hydrate | Reflux, acidic/basic conditions | Scalable, high purity | Requires ester precursor synthesis |
| N-cyano-formamidine Method (related imidazole derivatives) | Amines and N-cyano-formimidates | Ethanol, acetonitrile | Room temperature, vacuum evaporation | Produces crystalline products | Specific to certain derivatives |
Industrial and Laboratory Considerations
Industrial synthesis emphasizes optimizing reaction conditions for yield and purity, including:
- Use of inert organic solvents such as acetonitrile or ethanol.
- Controlled temperature and reaction time to minimize side reactions.
- Purification via crystallization or filtration to obtain analytically pure product.
Laboratory synthesis often employs Gabriel synthesis due to its reliability and availability of reagents.
Research Findings and Applications
Research indicates that the synthetic methods for 5-methyl-1H-imidazole-2-propanamine are adaptable for producing analogs with biological activity. The compound serves as a building block for pharmaceuticals and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, copper, and other transition metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its biological activity, the compound is explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which 5-methyl-1H-imidazole-2-propanamine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The pharmacological and physicochemical properties of imidazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Implications
Lipophilicity and Bioavailability: The target compound’s XLogP3 (0.3) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. The branched isomer (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) shares the same molecular weight but may exhibit altered receptor binding due to steric effects .
Hydrogen-Bonding and Solubility: Both 5-methyl-1H-imidazole-2-propanamine and its branched analog have 2 hydrogen-bond donors, favoring interactions with polar targets. However, salt forms (e.g., sulfate in , hydrobromide in ) significantly enhance solubility and stability in physiological conditions.
The target compound’s simpler structure may offer advantages in target engagement. Halogenated analogs (e.g., 5-(4-chlorophenyl)-...amine) leverage electron-withdrawing effects to modulate electronic density, altering receptor affinity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
